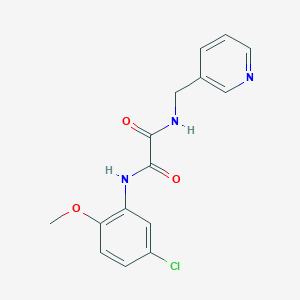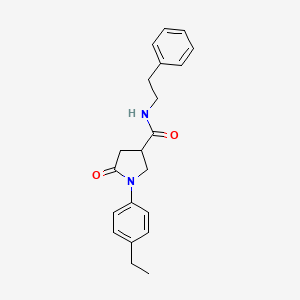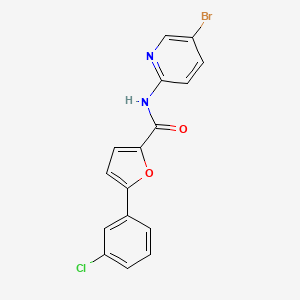
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. CEP-1347 has been shown to have neuroprotective effects in both in vitro and in vivo models of neurodegeneration, making it a promising candidate for the development of new treatments for conditions such as Parkinson's disease and Alzheimer's disease.
作用机制
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is not fully understood, but it is thought to act by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in a variety of cellular processes, including apoptosis, inflammation, and stress responses. Inhibition of this pathway by N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide may help to prevent neuronal death and promote neuronal survival.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can reduce the production of reactive oxygen species (ROS) and prevent the activation of caspases, which are enzymes involved in the process of apoptosis. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can reduce the loss of dopaminergic neurons in the substantia nigra, a key region of the brain involved in Parkinson's disease.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is that it has been extensively studied in both in vitro and in vivo models, making it a well-characterized compound for use in laboratory experiments. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide. One area of interest is the development of new formulations or delivery methods to improve its efficacy and bioavailability. Another area of interest is the identification of new targets or pathways that may be involved in its neuroprotective effects. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide in human clinical trials.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide involves a multi-step process that begins with the reaction of 3-pyridinemethanol with 5-chloro-2-methoxybenzoyl chloride to form the intermediate 5-chloro-2-methoxy-N-(3-pyridinylmethyl)benzamide. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and inflammation. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can improve motor function and reduce neuronal loss in animal models of Parkinson's disease.
属性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-5-4-11(16)7-12(13)19-15(21)14(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPIZEIDHQQGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)


![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)


![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)
